molecular formula C28H21BrClN3O4 B2632290 4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 392252-62-9

4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

Numéro de catalogue: B2632290
Numéro CAS: 392252-62-9
Poids moléculaire: 578.85
Clé InChI: YZUUKIRHGDUNMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C28H21BrClN3O4 and its molecular weight is 578.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.

Chemical Structure

The compound can be structurally represented as follows:

C22H18BrClN2O3\text{C}_{22}\text{H}_{18}\text{BrClN}_2\text{O}_3

This structure features multiple functional groups that contribute to its biological activity, including a quinoline moiety and a dihydropyrazole ring.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxobutanoic acids exhibit significant antimicrobial properties. For instance, related compounds have shown potent antifungal and antibacterial activities against various pathogens:

CompoundTarget PathogenActivity (% Inhibition)
Compound 1Aspergillus fumigatus96.5%
Compound 2Helminthosporium sativum93.7%
Compound 3Bacillus subtilis37.6%
Compound 4Pseudomonas aeruginosa33.2%
Compound 5Klebsiella pneumoniaeNot specified

These results suggest that the 4-oxobutanoic acid derivatives may possess similar antimicrobial properties, warranting further investigation into the specific activity of the target compound against these pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of oxobutanoic acid derivatives has been explored in various experimental models. For example, studies have indicated that these compounds can significantly reduce edema in rat models induced by carrageenan:

  • Experimental Model : Inflammation was induced via intradermal injection of carrageenan.
  • Measurement : Edema was measured using plethysmometry.
  • Results : The tested compounds exhibited a reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .

This suggests that the target compound may also exhibit notable anti-inflammatory effects.

Anticancer Activity

The anticancer potential of similar compounds has been highlighted in several studies. Notably, pyrazole derivatives have been recognized for their ability to inhibit cancer cell proliferation and induce apoptosis:

  • Cell Lines Tested : Various cancer cell lines, including MCF-7 (breast cancer).
  • Mechanism of Action :
    • Induction of apoptosis.
    • Cell cycle arrest at the G1 phase.
    • Significant binding interactions with key amino acids in target proteins.

For instance, related compounds showed IC50 values indicating effective inhibition of cell growth at low concentrations .

Case Studies

Several case studies highlight the biological activity of compounds similar to the target compound:

  • Study on Pyrazole Derivatives :
    • Investigated the antibacterial and anticancer properties.
    • Found that modifications to the pyrazole ring significantly enhanced activity against specific cancer cell lines and bacterial strains .
  • Synthesis and Evaluation :
    • A study synthesized various 4-oxobutanoic acid derivatives and evaluated their biological activities.
    • Results indicated a correlation between structural modifications and enhanced biological activities, particularly in antimicrobial and anticancer assays .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound may serve as a lead structure for the development of new pharmaceuticals targeting various diseases, particularly cancer and infectious diseases. Its structural complexity suggests that it could interact with multiple biological targets, leading to diverse therapeutic effects.

Case Studies:
Research has shown that compounds with similar structures often exhibit significant biological activity. For instance, derivatives of pyrazoles have been extensively studied for their anti-inflammatory and anticancer properties . The synthesis of such derivatives often leads to enhanced efficacy against specific disease targets.

Material Science

The unique chemical structure of this compound may allow for its use in developing novel materials or ligands in coordination chemistry. The presence of multiple functional groups can facilitate interactions with metal ions, potentially leading to new catalytic or sensing applications.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques that require careful optimization to achieve high yields and purity. While the precise mechanism of action remains unknown, preliminary studies suggest that understanding its interactions with biological targets will be crucial for elucidating its therapeutic potential.

Propriétés

Numéro CAS

392252-62-9

Formule moléculaire

C28H21BrClN3O4

Poids moléculaire

578.85

Nom IUPAC

4-[3-(3-bromophenyl)-5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C28H21BrClN3O4/c29-18-8-4-7-17(13-18)23-15-22(32-33(23)24(34)11-12-25(35)36)27-26(16-5-2-1-3-6-16)20-14-19(30)9-10-21(20)31-28(27)37/h1-10,13-14,23H,11-12,15H2,(H,31,37)(H,35,36)

Clé InChI

YZUUKIRHGDUNMV-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)CCC(=O)O)C5=CC(=CC=C5)Br

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.